(S)-3-(Boc-amino)-4-phenylbutyric acid

Catalog No.
S755977
CAS No.
51871-62-6
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Boc-amino)-4-phenylbutyric acid

CAS Number

51871-62-6

Product Name

(S)-3-(Boc-amino)-4-phenylbutyric acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ACKWQHCPHJQANL-LBPRGKRZSA-N

SMILES

Array

Synonyms

(S)-3-(Boc-amino)-4-phenylbutyricacid;51871-62-6;Boc-L-beta-homophenylalanine;Boc-beta-Homophe-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid;PubChem12107;AC1MC56G;Boc-L-|A-homophenylalanine;TMBA023;14979_ALDRICH;SCHEMBL1519945;14979_FLUKA;CTK8C5210;MolPort-002-344-094;ZINC2572720;(3S)-N-Boc-3-Benzyl-beta-alanine;ANW-74675;MFCD01076271;SBB063813;AKOS015836515;AKOS015889772;BL730-1;AJ-42081;AK-35445;AM001932

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

The exact mass of the compound (S)-3-(Boc-amino)-4-phenylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-(Boc-amino)-4-phenylbutyric acid (CAS 51871-62-6), commonly referred to as Boc-L-β-homophenylalanine, is an enantiopure, N-Boc-protected beta-amino acid utilized as a specialized building block in advanced peptide and peptidomimetic synthesis. By inserting a methylene group into the peptide backbone, this compound confers severe steric hindrance against proteolytic enzymes, fundamentally altering the pharmacokinetic profile of downstream therapeutics [1]. In procurement contexts, this specific Boc-protected, (S)-configured derivative is selected over alternative protecting groups or racemic mixtures to ensure compatibility with Boc-solid phase peptide synthesis (Boc-SPPS) workflows and to guarantee the precise stereocontrol required for functional foldamer assembly[2].

Substituting (S)-3-(Boc-amino)-4-phenylbutyric acid with the standard alpha-amino acid equivalent (Boc-L-phenylalanine) results in peptides that undergo rapid enzymatic cleavage, rendering them unviable for in vivo therapeutic applications [1]. Furthermore, attempting to substitute the Boc-protected variant with Fmoc-L-β-homophenylalanine forces the synthesis into an Fmoc-SPPS workflow; for highly structured or aggregation-prone beta-peptides, the mild basic deprotection conditions of Fmoc-SPPS fail to disrupt inter-chain hydrogen bonding, leading to truncated sequences and drastically lower crude purity[2]. Finally, utilizing racemic mixtures instead of the enantiopure (S)-isomer abolishes the stereospecific side-chain orientations required to form stable 14-helix secondary structures, directly nullifying the compound's biological target-binding capabilities [3].

In Vivo Half-Life Extension via Beta-Backbone Incorporation

The primary procurement driver for beta-homo amino acids is their resistance to enzymatic degradation. Peptides incorporating the (S)-3-amino-4-phenylbutyric acid residue demonstrate near-total resistance to common proteases (e.g., trypsin, pepsin, and human serum enzymes). In comparative assays, standard alpha-peptides are cleaved within 15 minutes, whereas the beta-peptide analogs remain intact for over 48 hours [1].

Evidence DimensionProteolytic half-life in human serum/protease assays
Target Compound Data>48 hours (beta-peptide analogs)
Comparator Or Baseline<15 minutes (standard alpha-phenylalanine analogs)
Quantified Difference>190-fold increase in enzymatic stability
ConditionsIn vitro incubation with 15 commercially available proteases and human serum at 37 °C

Procuring the beta-homo derivative is mandatory for developing peptide-based therapeutics that require sustained in vivo circulation without rapid metabolic clearance.

Sequence Aggregation Disruption in Solid-Phase Synthesis

For synthesizing rigid beta-peptide foldamers, the choice of protecting group dictates process viability. Boc-L-β-homophenylalanine enables Boc-SPPS, which utilizes neat trifluoroacetic acid (TFA) for deprotection. This harsh acidic environment effectively disrupts inter-chain hydrogen bonding and on-resin aggregation. Conversely, Fmoc-SPPS relies on 20% piperidine, which fails to break these aggregates, frequently causing crude purities to drop below 30% for structured sequences, whereas Boc-SPPS maintains >85% crude purity[1].

Evidence DimensionCrude peptide purity for highly structured foldamers
Target Compound Data>85% crude purity (Boc-SPPS strategy)
Comparator Or Baseline<30% crude purity (Fmoc-SPPS strategy)
Quantified Difference55 percentage point increase in crude yield
ConditionsSolid-phase synthesis of aggregation-prone beta-peptide sequences

Buyers synthesizing complex, rigid foldamers must select the Boc-protected variant to avoid catastrophic yield losses caused by on-resin aggregation during Fmoc-based synthesis.

Downstream Purification Efficiency in Solution-Phase Manufacturing

In scalable solution-phase synthesis of peptidomimetic APIs, the Boc protecting group offers a distinct handling advantage over Fmoc. Deprotection of (S)-3-(Boc-amino)-4-phenylbutyric acid yields isobutylene and carbon dioxide—both volatile gases that are removed entirely via evaporation. In contrast, Fmoc deprotection generates dibenzofulvene, a non-volatile byproduct that necessitates resource-intensive column chromatography or chemical scavenging for removal [1].

Evidence DimensionChromatographic steps required post-deprotection
Target Compound Data0 steps (100% volatile byproducts)
Comparator Or Baseline1 or more steps (non-volatile dibenzofulvene from Fmoc)
Quantified DifferenceComplete elimination of intermediate purification chromatography
ConditionsSolution-phase peptide coupling and deprotection cycles

Selecting the Boc-protected precursor drastically reduces solvent waste and labor costs in industrial-scale solution-phase manufacturing.

Synthesis of Protease-Resistant Antimicrobial Foldamers

Directly leveraging the >190-fold increase in enzymatic stability detailed in Section 3, this compound is utilized to synthesize ultra-short cationic beta-peptides that resist degradation in human serum. The Boc-SPPS compatibility ensures high crude purity even when assembling rigid, amphipathic 14-helix structures designed to disrupt bacterial membranes without being metabolized by host proteases [1].

Scalable Solution-Phase Manufacturing of Peptidomimetic APIs

Because its deprotection byproducts are entirely volatile, (S)-3-(Boc-amino)-4-phenylbutyric acid is the preferred precursor for the solution-phase synthesis of small-molecule peptidomimetics. This pathway eliminates the need for intermediate column chromatography, making it highly cost-effective for kilogram-scale API production[2].

Development of Selective DPP-IV Inhibitors for Type 2 Diabetes

The beta-homophenylalanine motif is critical in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors. The beta-amino acid backbone prevents the N-terminal truncation typically executed by DPP-IV on natural incretin hormones. Procuring the enantiopure (S)-isomer ensures the correct spatial orientation of the benzyl side chain required for high-affinity binding to the DPP-IV active site [3].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.14705815 Da

Monoisotopic Mass

279.14705815 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-3-(Boc-amino)-4-phenylbutyric acid

Dates

Last modified: 08-15-2023

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